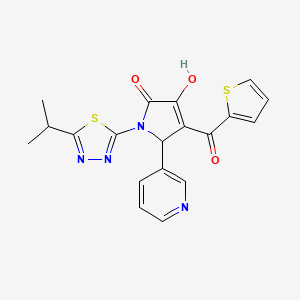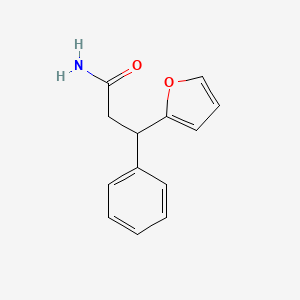![molecular formula C19H22N4O4S B4057776 N-allyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4057776.png)
N-allyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline
Übersicht
Beschreibung
N-allyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.13617637 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Allylation of Acidic Anilines
A study by Moreno‐Mañas, Morral, and Pleixats (1998) explored the palladium(0)-catalyzed allylation of highly acidic and nonnucleophilic anilines, including nitroanilines, demonstrating efficient allylation under palladium catalysis using allyl carbonates. This process was used to understand the stereochemical outcomes when employing allylic carbonates as allylating agents, highlighting the method's utility in manipulating anilines for synthetic applications (Moreno‐Mañas, Morral, & Pleixats, 1998).
Mechanism of Nitrobenzene Reduction to Aniline
Research by Sheng et al. (2016) focused on the catalytic hydrogenation of nitrobenzene over transition metals to synthesize aniline, a critical intermediate for various chemical products. Using density functional theory, the study elucidated the preferred pathway for nitro group activation and the overall reduction mechanism, providing insights into the efficient synthesis of aniline and the significance of adsorption effects on reaction kinetics (Sheng et al., 2016).
Synthesis of Arylsulfonylquinolines
Wróbel (2000) reported on the synthesis of 4-arylsulfonylquinolines through the reaction of allyl aryl sulfones with aryl nitrocompounds, demonstrating an application of similar compounds in synthesizing complex organic structures. This research provides valuable information on the reactivity of sulfone and nitroarene derivatives, contributing to the development of new synthetic routes for pharmaceuticals and materials science (Wróbel, 2000).
Direct Nitroalkene Sulfonation
Lei et al. (2018) developed a metal-free protocol for synthesizing allylic sulfones, demonstrating the condensation of sodium arylsulfinates and β,β-disubstituted nitroalkenes. This process highlights the use of nitroalkenes in creating sulfone-containing compounds, showcasing a novel approach to bond construction in organic synthesis (Lei et al., 2018).
Antimicrobial Activity of Piperazine Derivatives
Patel, Desai, and Mistry (2004) explored the synthesis and antimicrobial activity of novel N-substituted piperazine derivatives containing a sulfonyloxy aniline moiety, demonstrating the biological activity potential of compounds structurally related to N-allyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline. This research highlights the intersection of organic synthesis and pharmacological applications, underscoring the compound's relevance in developing new antimicrobial agents (Patel, Desai, & Mistry, 2004).
Eigenschaften
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-2-10-20-18-15-16(8-9-19(18)23(24)25)21-11-13-22(14-12-21)28(26,27)17-6-4-3-5-7-17/h2-9,15,20H,1,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLCPVXYAKGATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057696.png)
![ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B4057701.png)
![1-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B4057702.png)
![10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057710.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenyl)acetamide](/img/structure/B4057711.png)
![N-(2-methoxyphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B4057712.png)

![(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4057719.png)
![N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4057736.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide](/img/structure/B4057744.png)

![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4057755.png)
![N-[(1-adamantylamino)carbonothioyl]-3-methylbenzamide](/img/structure/B4057769.png)
![N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide](/img/structure/B4057783.png)
